molecular formula C12H9F3N2O2S B517159 {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-31-4

{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B517159
CAS RN: 918793-31-4
M. Wt: 302.27 g/mol
InChI Key: LQLKGMWSBBEFOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Molecular Structure Analysis

The molecular structure of a similar compound, Aniline, 2-nitro-4-trifluoromethyl-, has been reported. It has a molecular weight of 206.1220 and its IUPAC Standard InChI is InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

  • Synthesis and Analysis : Various derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, which are structurally related to the compound , have been synthesized. Their physical-chemical constants were checked, and structures were confirmed by elemental analysis and spectroscopy (Salionov, 2015).

  • Reactivity Analysis : Studies on the rates of gas-phase elimination of acetic acid from various arylethyl acetates, including those with a thiazol-4-yl group, provided insights into the relative reactivities and polarisability of these compounds (August et al., 1986).

Potential Biological Activities

  • Antimicrobial Activity : Derivatives of rhodanine-3-acetic acid, which shares a thiazolyl moiety with the compound of interest, demonstrated significant antimicrobial activity against various bacteria, mycobacteria, and fungi (Krátký et al., 2017).

  • Anti-Diabetic Potential : A series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, related to the thiazolyl moiety, were synthesized and evaluated for their anti-diabetic potential, exhibiting promising enzyme inhibition results (Abbasi et al., 2020).

  • Aldose Reductase Inhibition : Compounds containing the 4-oxo-2-thioxothiazolidin-3-yl moiety, similar to the thiazolyl group, have shown efficacy as aldose reductase inhibitors, indicating potential in the treatment of complications related to diabetes (Kučerová-Chlupáčová et al., 2020).

properties

IUPAC Name

2-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-8(4-2-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLKGMWSBBEFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581102
Record name {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

CAS RN

918793-31-4
Record name {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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